molecular formula C27H27NO6 B12282893 (S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

(S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

Cat. No.: B12282893
M. Wt: 461.5 g/mol
InChI Key: MPPZZKBAHVJGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethoxyphenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and (S)-2-amino-4-butyric acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.

    Fmoc Protection: The intermediate is then protected with the Fmoc group using reagents like Fmoc-Cl in the presence of a base such as triethylamine.

    Final Product: The final step involves purification and characterization of the product using techniques like column chromatography and NMR spectroscopy.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of automated synthesizers and large-scale reactors to facilitate the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biochemical pathways.

Medicine

In the field of medicine, this compound may have potential therapeutic applications. It can be used in the design of new drugs and as a reference compound in pharmacological studies.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(3,4-Dimethoxy-phenyl)-2-amino-butyric acid: Lacks the Fmoc protecting group.

    (S)-4-(3,4-Dimethoxy-phenyl)-2-(tert-butoxycarbonylamino)-butyric acid: Contains a different protecting group (Boc) instead of Fmoc.

    (S)-4-(3,4-Dimethoxy-phenyl)-2-(acetylamino)-butyric acid: Contains an acetyl group instead of Fmoc.

Uniqueness

The presence of the Fmoc protecting group in (S)-4-(3,4-Dimethoxy-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid makes it unique compared to similar compounds. This group provides stability and allows for selective deprotection under mild conditions, making it advantageous for use in peptide synthesis and other applications.

Properties

Molecular Formula

C27H27NO6

Molecular Weight

461.5 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C27H27NO6/c1-32-24-14-12-17(15-25(24)33-2)11-13-23(26(29)30)28-27(31)34-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,12,14-15,22-23H,11,13,16H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

MPPZZKBAHVJGRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.